3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, pyrrolidine, and oxadiazole rings
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a 1H-pyrazole ring. Compounds containing these moieties have been found to interact with various biological targets. For instance, 1,2,4-oxadiazoles have been reported to have antiviral, anti-inflammatory, and anticancer activities . Pyrrolidines are found in many biologically active compounds and drugs, and 1H-pyrazoles have been used in the development of a variety of drugs with diverse targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the biological activities associated with 1,2,4-oxadiazoles, pyrrolidines, and 1h-pyrazoles, it’s possible that the compound could affect pathways related to inflammation, viral replication, or cell proliferation .
Result of action
Without specific information, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on the known activities of similar compounds, it might have anti-inflammatory, antiviral, or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.
Scientific Research Applications
3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyrrolidine, and oxadiazole rings, such as:
- 3-[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
- 3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-thiadiazole
Uniqueness
The uniqueness of 3-[1-(1-ethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-17-6-4-10(14-17)12(18)16-5-3-9(7-16)11-13-8-19-15-11/h4,6,8-9H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZMGNYDTADCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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